molecular formula C14H10F3NO2 B11843247 3-((2-(Trifluoromethyl)phenyl)amino)benzoic acid

3-((2-(Trifluoromethyl)phenyl)amino)benzoic acid

Cat. No.: B11843247
M. Wt: 281.23 g/mol
InChI Key: WCYIZEAJCICRSQ-UHFFFAOYSA-N
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Description

3-((2-(Trifluoromethyl)phenyl)amino)benzoic acid is an organic compound that belongs to the class of benzoic acids. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an amino group and a benzoic acid moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-(Trifluoromethyl)phenyl)amino)benzoic acid typically involves the reaction of 2-(trifluoromethyl)aniline with 3-bromobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions as described above. The process involves the use of large-scale reactors and continuous flow systems to optimize the yield and purity of the product. Additionally, advanced purification techniques, such as recrystallization and chromatography, are employed to obtain high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-((2-(Trifluoromethyl)phenyl)amino)benzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of 3-((2-(Trifluoromethyl)phenyl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects . Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and cellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((2-(Trifluoromethyl)phenyl)amino)benzoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H10F3NO2

Molecular Weight

281.23 g/mol

IUPAC Name

3-[2-(trifluoromethyl)anilino]benzoic acid

InChI

InChI=1S/C14H10F3NO2/c15-14(16,17)11-6-1-2-7-12(11)18-10-5-3-4-9(8-10)13(19)20/h1-8,18H,(H,19,20)

InChI Key

WCYIZEAJCICRSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

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